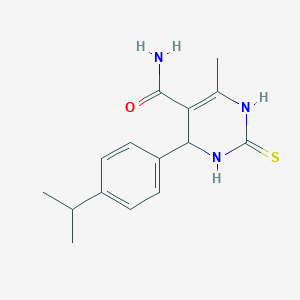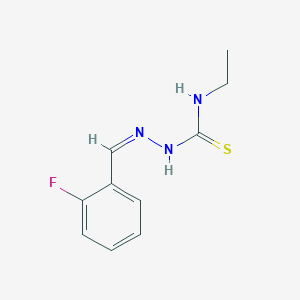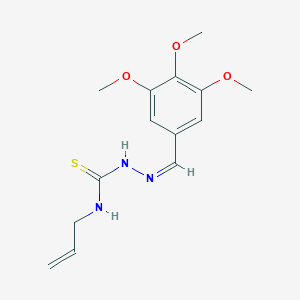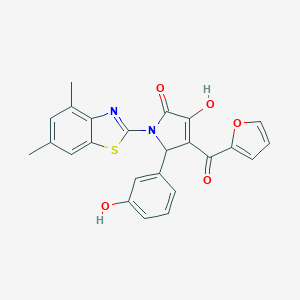
MFCD03543689
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD03543689 is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03543689 can be achieved through the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be optimized using various catalysts to improve yield and reaction time. For example, titanium dioxide nanoparticles have been used to catalyze the reaction, resulting in high yields and shorter reaction times .
化学反应分析
Types of Reactions
MFCD03543689 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydropyrimidine derivatives.
Substitution: Various nucleophilic substitution reactions can occur at the sulfur atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
MFCD03543689 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell cycle regulation.
Medicine: Investigated for its anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
作用机制
The mechanism of action of MFCD03543689 involves the inhibition of specific enzymes, such as kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
3,4-dihydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
3,4-dihydropyrimidin-2(1H)-thione: Another related compound with sulfur in the thione form.
3,4-dihydropyrimidin-2(1H)-selone: A selenium-containing analogue with unique properties.
Uniqueness
MFCD03543689 is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other dihydropyrimidinones .
属性
分子式 |
C15H19N3OS |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3OS/c1-8(2)10-4-6-11(7-5-10)13-12(14(16)19)9(3)17-15(20)18-13/h4-8,13H,1-3H3,(H2,16,19)(H2,17,18,20) |
InChI 键 |
GWOLHSVIJDFATF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)N |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)

![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)
![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)

![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)

![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
